molecular formula C12H11F3O3 B13319176 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

Cat. No.: B13319176
M. Wt: 260.21 g/mol
InChI Key: KNYUVAOBLKKMRE-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring bearing a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable oxolane derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxolane ring and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.

    5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylate: The ester form of the compound.

Uniqueness

5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is unique due to its combination of a trifluoromethyl group, phenyl ring, oxolane ring, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)

InChI Key

KNYUVAOBLKKMRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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